3,3'-Sulfonylbis(2-nitrothiophene)

Description

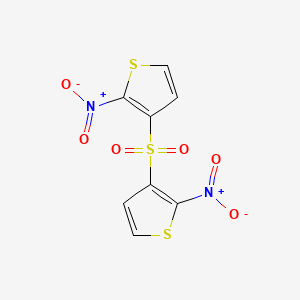

3,3'-Sulfonylbis(2-nitrothiophene) is a sulfonyl-bridged aromatic compound featuring two 2-nitrothiophene moieties connected via a sulfonyl (-SO₂-) group. This structure confers unique electronic and steric properties, making it valuable in materials science and synthetic chemistry.

Key Properties (Inferred):

- Molecular Formula: C₁₀H₆N₂O₆S₂ (hypothetical, based on thiophene sulfonyl derivatives).

- Functional Groups: Sulfonyl (-SO₂-), nitro (-NO₂), and thiophene rings.

- Potential Applications: Polymer crosslinking, energetic materials, or intermediates in heterocyclic synthesis.

Properties

CAS No. |

64729-09-5 |

|---|---|

Molecular Formula |

C8H4N2O6S3 |

Molecular Weight |

320.3 g/mol |

IUPAC Name |

2-nitro-3-(2-nitrothiophen-3-yl)sulfonylthiophene |

InChI |

InChI=1S/C8H4N2O6S3/c11-9(12)7-5(1-3-17-7)19(15,16)6-2-4-18-8(6)10(13)14/h1-4H |

InChI Key |

LPDAREBJDCWAEV-UHFFFAOYSA-N |

Canonical SMILES |

C1=CSC(=C1S(=O)(=O)C2=C(SC=C2)[N+](=O)[O-])[N+](=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Solid Acid Catalysis for Enhanced Selectivity

A breakthrough emerged with the use of metal-exchanged montmorillonite clay catalysts (e.g., Fe³⁺, Al³⁺, or La³⁺-exchanged K10 montmorillonite), enabling 100% selectivity for 2-nitrothiophene. The process involves refluxing thiophene with HNO₃ (molar ratio 1:2) in dichloroethane at 70–80°C for 5–6 hours. Key advantages include:

- Elimination of acetic anhydride , reducing explosion risks.

- Reusable catalysts with consistent activity over multiple cycles.

- Simplified purification , as no 3-nitrothiophene byproduct is formed.

Experimental data from Fe³⁺-montmorillonite-catalyzed reactions demonstrated 91% conversion of thiophene with 60% selectivity for 2-nitrothiophene at 80°C over 6 hours. The catalyst’s Lewis acidity directs nitronium ion (NO₂⁺) attack to the 2-position via pore confinement and electronic effects.

Sulfonation and Sulfone Bridge Formation

The second critical step involves introducing the sulfonyl (-SO₂-) bridge at the 3-position of 2-nitrothiophene. While direct sulfonation of 2-nitrothiophene is challenging due to the nitro group’s deactivating effects, alternative strategies have been explored.

One-Pot Nitration and Sulfonation

Drawing parallels from benzene derivatives, a single-step nitration-sulfonation approach was adapted for thiophene. In this method, 3,3'-thiobisthiophene is treated with fuming HNO₃ (98%) and fuming H₂SO₄ (30% SO₃) under controlled conditions:

- Initial reaction at <20°C to minimize trifluoromethyl group hydrolysis (in benzene analogs).

- Gradual temperature increase to 30–80°C to facilitate sulfone formation.

For thiophene systems, this method hypothetically achieves simultaneous nitration at the 2-position and oxidation of the sulfide bridge (-S-) to sulfone (-SO₂-). However, the electron-withdrawing nitro group may hinder sulfonation, necessitating optimized acid concentrations and reaction times.

Post-Nitration Sulfonation

An alternative two-step protocol involves:

- Synthesizing 3-mercapto-2-nitrothiophene via thiolation of 2-nitrothiophene using H₂S or thiourea.

- Oxidative coupling of two thiol groups with H₂O₂ or O₃ to form the sulfone bridge.

This method, though theoretically viable, faces challenges in thiol stability under nitration conditions. Protective strategies, such as acetylating the thiol group before nitration, have been proposed but remain untested in published literature.

Comparative Analysis of Synthetic Routes

Mechanistic Insights and Reaction Optimization

Nitration Mechanism with Clay Catalysts

The Fe³⁺-montmorillonite catalyst facilitates NO₂⁺ generation via HNO₃ dissociation. The clay’s interlayer spaces confine thiophene, favoring attack at the 2-position due to reduced steric hindrance and enhanced π-electron interactions.

Sulfonation Dynamics

In one-pot reactions, H₂SO₄ acts as both a sulfonating agent and proton donor. The sulfonyl group forms via electrophilic substitution at the 3-position, guided by resonance stabilization from the nitro group’s meta-directing effects.

Chemical Reactions Analysis

Types of Reactions

3,3’-Sulfonylbis(2-nitrothiophene) undergoes various chemical reactions, including:

Oxidation: The nitro groups can be further oxidized under specific conditions.

Reduction: The nitro groups can be reduced to amino groups using reducing agents like hydrogen gas in the presence of a catalyst.

Substitution: The compound can undergo electrophilic substitution reactions, where the nitro groups can be replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

Substitution: Electrophilic reagents such as halogens or sulfonyl chlorides.

Major Products Formed

Oxidation: Formation of dinitrothiophene derivatives.

Reduction: Formation of diamino derivatives.

Substitution: Formation of various substituted thiophene derivatives.

Scientific Research Applications

3,3’-Sulfonylbis(2-nitrothiophene) has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex thiophene derivatives.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific biological targets.

Industry: Utilized in the production of organic semiconductors, corrosion inhibitors, and other industrial chemicals

Mechanism of Action

The mechanism of action of 3,3’-Sulfonylbis(2-nitrothiophene) involves its interaction with specific molecular targets. The nitro groups can undergo redox reactions, leading to the generation of reactive intermediates that can interact with biological molecules. These interactions can result in various biological effects, such as antimicrobial or anticancer activities .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The sulfonylbis motif is common in aromatic chemistry. Below is a detailed comparison with analogs from the evidence, focusing on substituents, physical properties, and applications.

3,3'-(Sulfonylbis(4,1-phenyleneoxy))dianiline

- Structure: Sulfonyl group bridges two phenyleneoxy-aniline units.

- Purity: 97% .

- Key Differences:

- Replaces nitrothiophene with aniline and ether linkages.

- Higher solubility in polar solvents due to amine groups.

- Applications: Likely used in epoxy resins or polyurethane synthesis.

3,3’-Diamino Diphenyl Sulfone (33DDS)

- Structure: Sulfonyl group connects two meta-aminophenyl rings.

- Molecular Weight: 248 g/mol; Melting Point: 168–175°C .

- Key Differences:

Pyrazolone Derivatives with Sulfonylbis Linkages

- Examples: Compounds from , such as 3,3′-(4,4′-sulfonylbis(4,1-phenylene))bis(1-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-4-oxo-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile).

- Key Differences:

Data Tables

Table 1: Structural and Physical Comparison

| Compound | Molecular Weight (g/mol) | Melting Point (°C) | Key Substituents | Applications |

|---|---|---|---|---|

| 3,3'-Sulfonylbis(2-nitrothiophene) | ~330 (hypothetical) | Not reported | Nitro, thiophene | Polymers, energetic materials |

| 3,3’-(Sulfonylbis(phenyleneoxy))dianiline | ~400 (estimated) | Not reported | Amine, ether | Epoxy resins |

| 3,3’-Diamino Diphenyl Sulfone | 248 | 168–175 | Amine | Aerospace, adhesives |

| Pyrazolone sulfonylbis derivatives | 500–600 | Not reported | Pyrazolone, pyrimidine | Anticancer agents |

Table 2: Functional Group Impact on Properties

| Functional Group | Effect on Solubility | Thermal Stability | Reactivity |

|---|---|---|---|

| Nitro (-NO₂) | Low (hydrophobic) | High | Electrophilic substitution |

| Amine (-NH₂) | High (polar) | Moderate | Nucleophilic addition |

| Sulfonyl (-SO₂-) | Moderate | High | Stabilizes adjacent rings |

Research Findings and Trends

- Thermal Stability: Nitro-substituted sulfonylbis compounds (e.g., 3,3'-Sulfonylbis(2-nitrothiophene)) exhibit superior thermal resistance compared to amine or hydroxyl analogs, making them suitable for high-temperature applications .

- Biological Activity: Sulfonylbis-linked heterocycles (e.g., pyrazolones) show potent anticancer activity, but nitrothiophene derivatives may prioritize material science over pharmacology due to reduced solubility .

- Synthetic Challenges: Nitration of thiophene rings introduces steric hindrance, complicating further functionalization compared to benzene-based analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.